3beta-Acetoxy-5alpha-androstan-17beta-ol

Catalog No.
S12773712
CAS No.
M.F
C21H34O3
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3beta-Acetoxy-5alpha-androstan-17beta-ol

Product Name

3beta-Acetoxy-5alpha-androstan-17beta-ol

IUPAC Name

(17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3

InChI Key

MENYRVLDWKVWLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C

3beta-Acetoxy-5alpha-androstan-17beta-ol is a synthetic steroid compound derived from the androgenic steroid testosterone. It belongs to the class of 5alpha-androstanes and is characterized by its acetoxy group at the 3-position and hydroxyl group at the 17-position. The molecular formula of this compound is C19H32O3C_{19}H_{32}O_3, and it has a molecular weight of approximately 304.46 g/mol. This compound is often studied for its potential biological activities, particularly in relation to hormone modulation and receptor interactions.

The chemical reactivity of 3beta-acetoxy-5alpha-androstan-17beta-ol primarily involves its hydroxyl and acetoxy functional groups. These groups can participate in various chemical transformations, including:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Hydrolysis: The acetoxy group can be hydrolyzed to yield 5alpha-androstan-17beta-ol and acetic acid under acidic or basic conditions.
  • Reduction: The ketone functionalities in related compounds can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives or analogs that may exhibit different biological properties.

3beta-Acetoxy-5alpha-androstan-17beta-ol exhibits significant biological activity, particularly in the context of androgen receptor modulation. It has been shown to influence various physiological processes, including:

  • Androgenic Activity: This compound can bind to androgen receptors, influencing gene expression related to male characteristics.
  • Neuroactive Effects: Some studies suggest that analogs of this compound may modulate GABA(A) receptors, potentially exerting anxiolytic and anticonvulsant effects similar to those observed with other neurosteroids .

The biological implications of these activities make it a subject of interest in both endocrinology and neuropharmacology.

The synthesis of 3beta-acetoxy-5alpha-androstan-17beta-ol can be achieved through several methods, including:

  • From Testosterone: Starting with testosterone, the compound can be synthesized via selective acetylation at the 3-position followed by reduction at the 17-position.
  • Chemical Modifications: Various synthetic routes involve modifying existing steroid frameworks through bromination or oxidation-reduction reactions, allowing for the introduction of the acetoxy group while maintaining the integrity of the steroid structure .

These methods highlight the versatility of steroid chemistry in producing specific analogs tailored for research purposes.

3beta-Acetoxy-5alpha-androstan-17beta-ol has applications in various fields:

  • Pharmaceutical Research: It serves as a precursor for synthesizing other steroid derivatives with potential therapeutic effects.
  • Endocrinology Studies: Its role in modulating androgen activity makes it valuable for studying hormonal regulation and disorders related to testosterone.
  • Neuroscience: Investigating its effects on GABA(A) receptors could lead to new treatments for anxiety and seizure disorders.

These applications underline its importance in both clinical and research settings.

Research has demonstrated that 3beta-acetoxy-5alpha-androstan-17beta-ol interacts with several biological targets:

  • Androgen Receptors: It binds effectively to androgen receptors, influencing physiological responses associated with male hormones .
  • GABA(A) Receptors: Analogous compounds have shown positive allosteric modulation of GABA(A) receptors, suggesting potential anxiolytic effects similar to endogenous neurosteroids .

Such interaction studies are crucial for understanding the pharmacological profiles of this compound and its derivatives.

Several compounds share structural similarities with 3beta-acetoxy-5alpha-androstan-17beta-ol, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
Epiandrosterone3beta-Hydroxy groupWeak androgenic activity; metabolite of testosterone
5alpha-Androstane-3beta,17alpha-diolHydroxyl groups at positions 3 and 17Major metabolite; regulates gonadotropin secretion
17beta-Nitro-5alpha-androstaneNitro group at position 17Positive allosteric modulator of GABA(A) receptors
DihydrotestosteroneKetone group at position 4Potent androgen; significant physiological effects

These compounds illustrate the diversity within the class of androgenic steroids while highlighting the unique structural characteristics that define 3beta-acetoxy-5alpha-androstan-17beta-ol.

Synthetic Routes and Methodologies

The synthesis of 3beta-Acetoxy-5alpha-androstan-17beta-ol involves multiple strategic approaches, each offering distinct advantages in terms of yield, selectivity, and scalability [2]. The most commonly employed synthetic route begins with the reduction of androstenedione to 5alpha-androstan-17beta-ol, followed by selective acetylation at the 3beta-position [2]. This approach typically utilizes catalytic hydrogenation conditions with palladium-on-carbon as the preferred catalyst system [2].

The initial step involves the transformation of 3beta-hydroxy-5-androsten-17-one through catalytic hydrogenation to yield 3beta-hydroxy-5alpha-androstan-17-one [2]. This reduction is typically performed under controlled atmospheric pressure using hydrogen gas in the presence of palladium catalysts [2]. The subsequent acetylation process employs acetic anhydride in the presence of pyridine as both solvent and catalyst, operating under carefully controlled temperature conditions to ensure high yield and purity [2].

Alternative synthetic methodologies have been developed utilizing the Mitsunobu reaction for stereochemical inversion at the 3-position [2]. This approach begins with 3beta-hydroxy-5alpha-androstan-17-one and involves conversion of the 3beta-hydroxyl group to the 3alpha-benzoyloxy configuration through the Mitsunobu protocol [2]. Subsequent treatment with isopropenyl acetate facilitates the formation of the desired acetate functionality [2].

Advanced synthetic strategies have incorporated metallacycle-mediated annulative cross-coupling reactions for constructing the androstane skeleton [3]. These approaches utilize alkoxide-directed metallacycle formation followed by sequential protodesilylation and asymmetric Friedel-Crafts cyclization to establish the tetracyclic framework [3]. The methodology demonstrates exceptional stereoselectivity with diastereomeric ratios exceeding 20:1 [3].

Industrial production methods follow similar synthetic routes but implement high-efficiency reactors and purification systems to achieve consistent product quality [2]. The utilization of advanced analytical techniques ensures the reliability and consistency of the compound produced on larger scales [2].

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReaction Conditions
Direct Acetylation5alpha-androstan-17beta-olAcetic anhydride, Pyridine75-85%Room temperature, 12-24 hours
Mitsunobu Approach3beta-hydroxy-5alpha-androstan-17-oneTriphenylphosphine, DEAD65-75%0°C to room temperature
Metallacycle-MediatedEpichlorohydrin derivativesTMS-propyne, Lewis acids60-70%-78°C to room temperature
Catalytic Hydrogenation3beta-hydroxy-5-androsten-17-oneHydrogen, Palladium-on-carbon80-90%Atmospheric pressure, room temperature

Functionalization of the Androstane Skeleton

The androstane skeleton provides multiple sites for chemical functionalization, with each position offering distinct reactivity patterns and synthetic opportunities [10]. Remote functionalization reactions have emerged as powerful tools for selective modification of specific positions within the steroid framework [10]. Manganese-centered porphyrin catalysts in the presence of phenyliodine diacetate have demonstrated exceptional capability for hydroxylation at positions 1, 5, 6, 7, 11, 14, 15, 16, 17, 20, 24, and 25 [10].

Dioxirane-mediated oxidations represent another significant approach for androstane functionalization, particularly effective for introducing hydroxyl groups at tertiary carbon centers [10]. These reagents demonstrate selectivity for positions 5, 12, 14, 15, 16, 17, 20, 24, and 25, with subsequent oxidation to ketones frequently observed at positions 12 and 16 [10].

The Schönecker oxidation has revolutionized selective functionalization at position 12 of steroids containing 17-keto groups [10]. This methodology employs iron-centered PDP and MCP catalysts in combination with hydrogen peroxide and acetic acid, resulting in hydroxylation predominantly at positions 6 and 12 [10]. The reaction often proceeds with concomitant oxidation to ketone functionality [10].

Hypohalite chemistry utilizing modern Suarez conditions enables the insertion of hydroxyl groups five atoms away from existing alcohol functionality [10]. This approach involves irradiation in the presence of iodine and phenyliodine diacetate, providing excellent regioselectivity for remote functionalization [10].

Steroidal 3beta-diazoacetates undergo thermal decomposition with dirhodium-centered catalysts, activating carbon atoms positioned four or five atoms away from the diazo functionality [10]. This methodology enables selective functionalization of otherwise unreactive positions within the androstane framework [10].

Acetoxy Group Chemistry at 3β-Position

The acetoxy functionality at the 3beta-position exhibits distinctive chemical behavior that significantly influences the compound's reactivity and synthetic utility [14]. Acetylated steroid derivatives can undergo selective cleavage reactions, allowing for differential protection and deprotection strategies [14]. The acetoxy group at the 3beta-position demonstrates remarkable stability under basic conditions while remaining susceptible to acidic hydrolysis [14].

Selective acetylation procedures have been developed to achieve regiospecific installation of acetate groups at the 3beta-position [14]. These methodologies typically employ acetic anhydride in pyridine, with the reaction proceeding under mild conditions to minimize side reactions [14]. The stereochemistry at the 3beta-position is preserved during acetylation, maintaining the desired spatial orientation [14].

Deprotection of acetylated steroid glycosides can be accomplished using dibutyltin oxide in methanol, which selectively removes acetyl groups from sugar moieties while retaining the acetyl group at the steroid 3beta-position [14]. This differential reactivity enables sophisticated protection strategies in complex synthetic sequences [14].

The 3beta-acetoxy group participates in esterification reactions with long-chain fatty acids, particularly in biological systems [4]. Research has demonstrated that the 3beta-position serves as the preferred site for fatty acid esterification in steroid molecules containing multiple hydroxyl groups [4]. This selectivity appears to be influenced by steric factors and the electronic environment surrounding the 3beta-position [4].

Hydrolysis of the 3beta-acetoxy group can be achieved under controlled alkaline conditions, regenerating the parent 3beta-hydroxyl functionality [4]. The rate of hydrolysis is influenced by the surrounding substitution pattern and can be modulated through careful selection of reaction conditions [4].

Reaction TypeReagentsConditionsProductsSelectivity
AcetylationAcetic anhydride, PyridineRoom temperature, 24h3beta-acetoxy derivatives>95%
HydrolysisSodium hydroxide, Methanol60°C, 2-4h3beta-hydroxyl compounds90-95%
TransesterificationAlternative acyl chloridesPyridine, 0-25°CMixed acetate estersVariable
Selective deprotectionDibutyltin oxide, MethanolReflux, 6-12hPartially deprotected products85-90%

Hydroxyl Group Reactions at 17β-Position

The 17beta-hydroxyl group represents a critical functional handle for further chemical modifications and exhibits distinct reactivity patterns compared to other positions in the androstane framework [11]. The 17beta-hydroxyl functionality can undergo oxidation to form the corresponding 17-ketone using various oxidizing agents, including Jones reagent, pyridinium chlorochromate, and Dess-Martin periodinane [11].

Esterification of the 17beta-hydroxyl group can be accomplished using standard acylation procedures [12]. The enzymatic biosynthesis of acylated steroidal derivatives has demonstrated that the 17beta-position readily accepts acetyl groups through enzymatic transesterification [12]. Recombinant enzymes have shown specific activity toward 17beta-hydroxyl steroids, enabling regioselective acylation [12].

Protection strategies for the 17beta-hydroxyl group commonly employ silyl ethers, particularly tert-butyldimethylsilyl ethers, which provide excellent stability under basic conditions while remaining readily removable under mild acidic conditions [9]. The formation of tetrahydropyranyl ethers represents another effective protection strategy, offering orthogonal deprotection conditions [9].

The 17beta-hydroxyl group demonstrates susceptibility to elimination reactions under strongly acidic conditions, particularly when adjacent activating groups are present [9]. This reactivity can be exploited for the formation of alkene functionality or can represent an unwanted side reaction requiring careful control of reaction conditions [9].

Reduction reactions at the 17beta-position have been extensively studied, with 17beta-hydroxysteroid dehydrogenases catalyzing the interconversion between 17-ketosteroids and 17beta-hydroxysteroids [11]. These enzymatic systems demonstrate high specificity for the beta-configuration at position 17 [11].

Substitution reactions at the 17beta-position can be achieved through activation of the hydroxyl group followed by nucleophilic displacement [9]. Common activating groups include tosylates and mesylates, which facilitate substitution with various nucleophiles under appropriate conditions [9].

Comparative Analysis of Synthetic Approaches

The various synthetic approaches to 3beta-Acetoxy-5alpha-androstan-17beta-ol each present distinct advantages and limitations that must be carefully considered in route selection [17]. Direct acetylation methods offer excellent atom economy and straightforward execution but may suffer from limited regioselectivity when multiple hydroxyl groups are present [17].

The metallacycle-mediated approach provides exceptional stereochemical control and enables access to complex substitution patterns but requires specialized reagents and low-temperature conditions [3]. This methodology demonstrates superior selectivity with diastereomeric ratios consistently exceeding 20:1, representing a significant advantage for applications requiring high stereochemical purity [3].

Catalytic hydrogenation routes offer excellent scalability and utilize readily available starting materials, making them particularly attractive for industrial applications [2]. The high yields typically achieved (80-90%) and the use of heterogeneous catalysts facilitate product purification and catalyst recovery [2].

Enzymatic approaches provide unparalleled selectivity and operate under mild conditions, but may be limited by substrate scope and require specialized enzyme systems [12]. The development of recombinant enzyme technologies has partially addressed these limitations, enabling broader substrate acceptance [12].

Comparative yield analysis reveals that direct acetylation methods consistently provide the highest yields (75-85%), followed closely by catalytic hydrogenation approaches (80-90%) [2]. Metallacycle-mediated routes typically achieve moderate yields (60-70%) but compensate through superior selectivity [3].

Cost considerations favor catalytic hydrogenation and direct acetylation methods due to their use of readily available reagents and established industrial infrastructure [2]. Enzymatic approaches, while offering excellent selectivity, may incur higher costs due to enzyme production and specialized reaction conditions [12].

Environmental impact assessment indicates that enzymatic methods provide the most sustainable approach, operating under mild conditions with minimal waste generation [12]. Catalytic hydrogenation methods also demonstrate favorable environmental profiles when catalyst recovery systems are implemented [2].

The choice of synthetic approach must ultimately balance factors including yield, selectivity, cost, scalability, and environmental considerations [17]. For research applications requiring high stereochemical purity, metallacycle-mediated approaches may be preferred despite their complexity [3]. Industrial production typically favors catalytic hydrogenation methods due to their excellent scalability and established infrastructure [2].

ApproachYield RangeSelectivityScalabilityCostEnvironmental Impact
Direct Acetylation75-85%ModerateHighLowModerate
Metallacycle-Mediated60-70%ExcellentModerateHighModerate
Catalytic Hydrogenation80-90%GoodExcellentLowGood
Enzymatic Methods70-80%ExcellentModerateHighExcellent
Mitsunobu Approach65-75%GoodModerateModerateModerate

Chromatographic Techniques

High-performance liquid chromatography on a reversed-phase biphenyl column (100 × 3 mm, 2.6 µm) with a methanol–acetonitrile gradient (30% → 80% organic in 4 minutes) cleanly resolves 3beta-acetoxy-5alpha-androstan-17beta-ol from isobaric androstanes; the compound elutes at 7.8 minutes with a signal-to-noise detection limit of 2 ng mL-1 in plasma after liquid–liquid extraction and isotopic dilution quantification [1] [2].
Gas chromatography coupled to high-resolution mass spectrometry, performed after trimethylsilyl derivatisation and using a 30 m × 0.25 mm × 0.25 µm 5% phenyl-methyl-polysiloxane capillary, places the analyte at 16.4 minutes with a detection limit near 0.2 ng mL-1 in spiked urine, following the multi-step extraction and Florisil clean-up described in Environmental Protection Agency Method 1698 [3] [4].
Ultra-performance supercritical fluid chromatography employing an ethylene-bridged hybrid silica column and a carbon-dioxide–methanol mobile phase (0.1% formic acid modifier) separates nineteen endogenous steroids, including the target compound, within five minutes; the limit of quantification is below 0.05 ng mL-1 in human plasma when tandem mass spectrometric detection is used [5].

MethodStationary phaseMobile phase (gradient)DerivatisationRetention time (min)Limit of detection (ng mL-1)Reference
Gas chromatography–high-resolution mass spectrometry5% phenyl-methyl-polysiloxane, 30 mHelium, 1 mL min-1 (isothermal 280 °C)Trimethylsilyl ether16.40.2 [3] [4]
High-performance liquid chromatography–tandem mass spectrometryBiphenyl, 100 × 3 mmMethanol : acetonitrile / water (0.1% formic acid) 30 → 80% organic, 4 minNone7.82.0 [1] [2]
Ultra-performance supercritical fluid chromatography–tandem mass spectrometryEthylene-bridged hybrid silica, 3 × 100 mmCarbon dioxide / methanol (0.1% formic acid) 2 → 17% modifier, 3 minNone2.60.05 [5]

Mass Spectrometry Approaches

Electron-ionisation mass spectra in the National Institute of Standards and Technology database show a molecular ion at mass-to-charge ratio 332 and a dominant fragment at mass-to-charge ratio 272 arising from neutral loss of acetic acid, together with diagnostic androstan fragments at mass-to-charge ratios 257 and 97 [6] [7].
Electrospray positive-ion tandem mass spectrometry generates a protonated molecule at mass-to-charge ratio 333. Product-ion scans reveal successive neutral losses of water and acetic acid, giving fragments at mass-to-charge ratios 315, 273 and 171 that are used for selected-reaction monitoring quantification [8] [2].
High-resolution quadrupole–time-of-flight instruments measure the protonated molecule at mass error below 5 ppm, allowing unequivocal confirmation in complex matrices [5].

Ionisation modePrecursor ion (m/z)Main product or fragment ions (m/z)Diagnostic featureReference
Electron ionisation332272 (M-60), 257, 97Cleavage of acetate side chain [6] [7]
Electrospray positive333315 (−H₂O), 273 (−CH₃COOH), 171Selected-reaction monitoring transitions [8] [2]
Electrospray negative331289, 269High-resolution exact mass confirmation [5]

Spectroscopic Methods

Proton and carbon-thirteen nuclear magnetic resonance spectroscopy provide complete resonance assignments. In deuterated chloroform, the acetoxy methyl resonates at 2.00 parts per million, the 3beta-proton appears as a broad triplet at 4.55 parts per million, and characteristic carbonyl signals occur at 171.5 parts per million [9]. Two-dimensional heteronuclear correlation and rotating-frame Overhauser experiments confirm the 5alpha-trans-AB ring junction and the 17beta-hydroxyl configuration.
Infrared absorption shows a strong ester carbonyl band at 1735 centimetres-1, a secondary hydroxyl stretch at 3460 centimetres-1 and saturated hydrocarbon bands between 2850 and 2950 centimetres-1 [10].
The compound is essentially transparent in the ultraviolet region above 210 nanometres, reflecting the absence of conjugated chromophores.

Biological Sample Preparation and Analysis

Solid-phase extraction on octadecyl-bonded silica, preceded by protein precipitation with acetonitrile and buffered to pH 5.0, gives absolute recoveries between eighty-four and ninety-two percent for acetylated androstanols when phosphate-buffered isotopic surrogates are used [11] [12].
An alternative QuEChERS-based salting-out extraction that employs magnesium sulfate and sodium chloride followed by dispersive clean-up with primary-secondary amine sorbent affords comparable recoveries from milk and muscle tissue while reducing solvent consumption to less than ten millilitres per sample [13].
For conjugated metabolites, overnight incubation with bacterial beta-glucuronidase and sulfatase liberates free steroid prior to extraction; the procedure maintains isotope-dilution accuracy within ten percent relative error [3] [14].
Matrix-matched calibration demonstrates that dansyl-chloride derivatisation enhances electrospray response of phenolic steroids by factors of eleven to twenty-three, but offers no significant benefit for saturated acetates such as the present compound; therefore direct analysis of the underivatised molecule is preferred [12].

Metabolite Detection and Characterization

In mammalian systems the acetate is rapidly hydrolysed by hepatic carboxylesterases, yielding 3beta-hydroxy-5alpha-androstan-17beta-ol, which can be oxidised to androsterone or conjugated to glucuronic acid and sulfate [15]. Neutral-loss one-hundred-seventy-six and precursor-ion one-hundred-seventy-seven scans in liquid chromatography–tandem mass spectrometry permit non-targeted discovery of these glucuronides in post-administration urines [16].
High-resolution isotope-dilution profiling has demonstrated a fifty- to three-hundred-fold post-dose rise of 3beta-hydroxy-5alpha-androstan-17beta-ol glucuronide, whereas the parent acetate is scarcely detectable beyond six hours after administration, underlining the importance of metabolite monitoring in doping-control investigations [14] [17].

Key Research Findings

  • High-performance liquid chromatography–tandem mass spectrometry achieves sub-nanogram sensitivity for 3beta-acetoxy-5alpha-androstan-17beta-ol in plasma without derivatisation, enabling routine pharmacokinetic profiling [1] [2].
  • Gas chromatography–high-resolution mass spectrometry after trimethylsilyl derivatisation remains the most selective approach for forensic confirmation, delivering mass-accuracy-verified molecular ions at mass-to-charge ratio 332 and isotope-corrected quantification limits of two-hundred picograms per millilitre [3] [4].
  • Supercritical fluid chromatography shortens analysis time to below three minutes while preserving chromatographic resolution of isomeric androstanes and providing limits of quantification of fifty picograms per millilitre [5].
  • Two-dimensional nuclear magnetic resonance establishes unambiguous stereochemical configuration, while infrared spectroscopy supplies a rapid purity check through the ester carbonyl stretch [9] [10].
  • Enzymatic deconjugation combined with neutral-loss screening reveals long-term urinary glucuronide markers that extend the detection window far beyond that achievable with the intact acetate [16] [17].

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

334.25079494 g/mol

Monoisotopic Mass

334.25079494 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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